

LY2811376 off-target effects and toxicity in rats

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Compound of Interest

Compound Name: LY2811376

Cat. No.: B608720

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Technical Support Center: LY2811376

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects and toxicity of the BACE1 inhibitor, **LY2811376**, in preclinical rat studies. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary off-target toxicity observed with **LY2811376** in rats?

The primary off-target toxicity observed in rats treated with **LY2811376** is retinal pathology.^{[1][2]} This manifests as the cytoplasmic accumulation of finely granular autofluorescent material within the retinal pigment epithelium (RPE).^[1] Less prominent accumulations have also been noted in neurons and glial cells in the brain.^[1]

Q2: At what dose levels were these retinal effects observed in rats?

In a 3-month toxicology study in Sprague Dawley rats, these retinal effects were observed at doses of 30 mg/kg and 100 mg/kg administered via daily oral gavage.^{[1][3]}

Q3: Is the retinal toxicity of **LY2811376** considered an on-target or off-target effect?

The retinal pathology is considered an off-target effect.^[1] This conclusion is supported by the fact that similar adverse effects were observed in BACE1 knockout mice treated with **LY2811376**.^[1]

Q4: What is the proposed mechanism for the off-target retinal toxicity?

While the exact mechanism is not fully elucidated, it is hypothesized that the retinal toxicity may be due to the inhibition of other aspartyl proteases, such as cathepsin D.[\[1\]](#) Inhibition of cathepsin D, a lysosomal enzyme, can impair the phagolysosomal function of the RPE cells, leading to the accumulation of autofluorescent, lipofuscin-like material.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Q5: Were any other toxicities reported in the 3-month rat study?

The available literature primarily focuses on the retinal pathology. While the study was conducted to support longer exposures in clinical trials, detailed public reports on other systemic toxicities in the rat study are limited. The development of **LY2811376** was halted due to these preclinical toxicology findings.[\[1\]](#)[\[2\]](#)

Troubleshooting Guide

Problem: I am observing autofluorescence in the retina of rats treated with a BACE1 inhibitor similar to **LY2811376**. How can I confirm if this is a compound-related effect?

Solution:

- Histopathological Analysis: Conduct a thorough histopathological examination of the eyes. Look for the characteristic cytoplasmic accumulation of finely granular autofluorescent material specifically within the retinal pigment epithelium (RPE). This can be observed using epifluorescent illumination on hematoxylin and eosin (H&E)-stained slides.[\[1\]](#)
- Dose-Response Evaluation: If your study includes multiple dose groups, assess whether the incidence and severity of the retinal autofluorescence correlate with the dose of the compound. In the case of **LY2811376**, these effects were noted at doses of 30 mg/kg and higher.[\[1\]](#)
- Control Groups: Ensure you have appropriate control groups, including a vehicle-treated group, to rule out any artifacts or spontaneous changes in the rat strain you are using.
- Consider BACE1 Knockout Models: To definitively determine if the effect is off-target, consider administering your compound to BACE1 knockout mice or rats. If the retinal

pathology persists in these animals, it strongly suggests an off-target mechanism, similar to what was observed with **LY2811376**.^[1]

Problem: My experimental results show retinal thinning and photoreceptor loss after long-term administration of a BACE1 inhibitor. Could this be related to the initial observation of autofluorescent granules?

Solution:

Yes, this is a plausible progression. For a similar BACE1 inhibitor, AMG-8718, the earliest detectable change was an increase in autofluorescent granules in the RPE.^[6] This was followed by electroretinographic changes, and eventually, after a recovery period, significant retinal thinning due to the loss of photoreceptor nuclei was observed.^[6] This suggests that the initial impairment of RPE phagolysosomal function and accumulation of waste products can lead to photoreceptor dysfunction and subsequent cell death.^[6]

Data Presentation

Table 1: Summary of the 3-Month Rat Toxicology Study of **LY2811376**

Parameter	Details
Species	Sprague Dawley [Crl:CD(SD)] rats
Age	~7 weeks at the start of the study
Group Size	10 per sex per group
Dose Levels	0 (vehicle), 10, 30, or 100 mg/kg
Route of Administration	Daily oral gavage
Duration	3 months
Primary Finding	Cytoplasmic accumulation of autofluorescent material in the retinal pigment epithelium
Dose at which Finding was Observed	≥30 mg/kg

Source: May et al., 2011^[1]

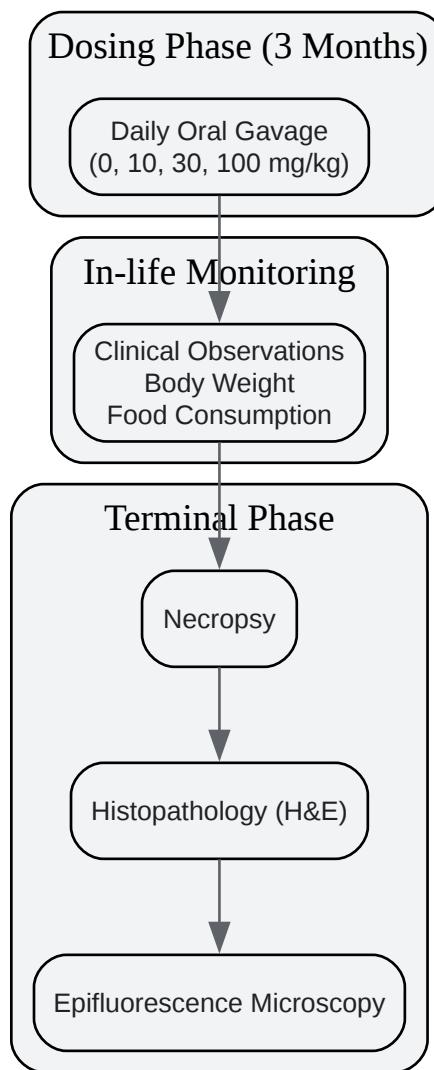
Experimental Protocols

Protocol 1: 3-Month Oral Toxicology Study in Rats

- Animals: Sprague Dawley [Crl:CD(SD)] rats, approximately 7 weeks of age, with 10 males and 10 females per group.[\[3\]](#)
- Housing: Animals are housed under standard laboratory conditions.
- Dosing:
 - **LY2811376** is administered once daily by oral gavage.
 - Dose groups include a vehicle control, and 10, 30, and 100 mg/kg of **LY2811376**.[\[3\]](#)
 - The vehicle consists of 1% (w/v) hydroxyethylcellulose, 0.25% (v/v) polysorbate 80, and 0.05% (v/v) Dow Corning Antifoam 1510-US in reverse osmosis water.[\[3\]](#)
- In-life Observations: Daily clinical observations, body weight, and food consumption are recorded.
- Necropsy and Histopathology:
 - At the end of the 3-month treatment period, animals are euthanized and a full necropsy is performed.
 - Tissues are collected and preserved. Eyes are fixed in modified Davidson's solution, and the brain is fixed in 10% neutral-buffered formalin.[\[3\]](#)
 - Tissues are processed for routine paraffin embedding and sectioning.
 - Slides are stained with hematoxylin and eosin (H&E) for microscopic examination.[\[3\]](#)
- Microscopy for Retinal Findings:
 - H&E-stained slides of the eye are examined using standard light microscopy.

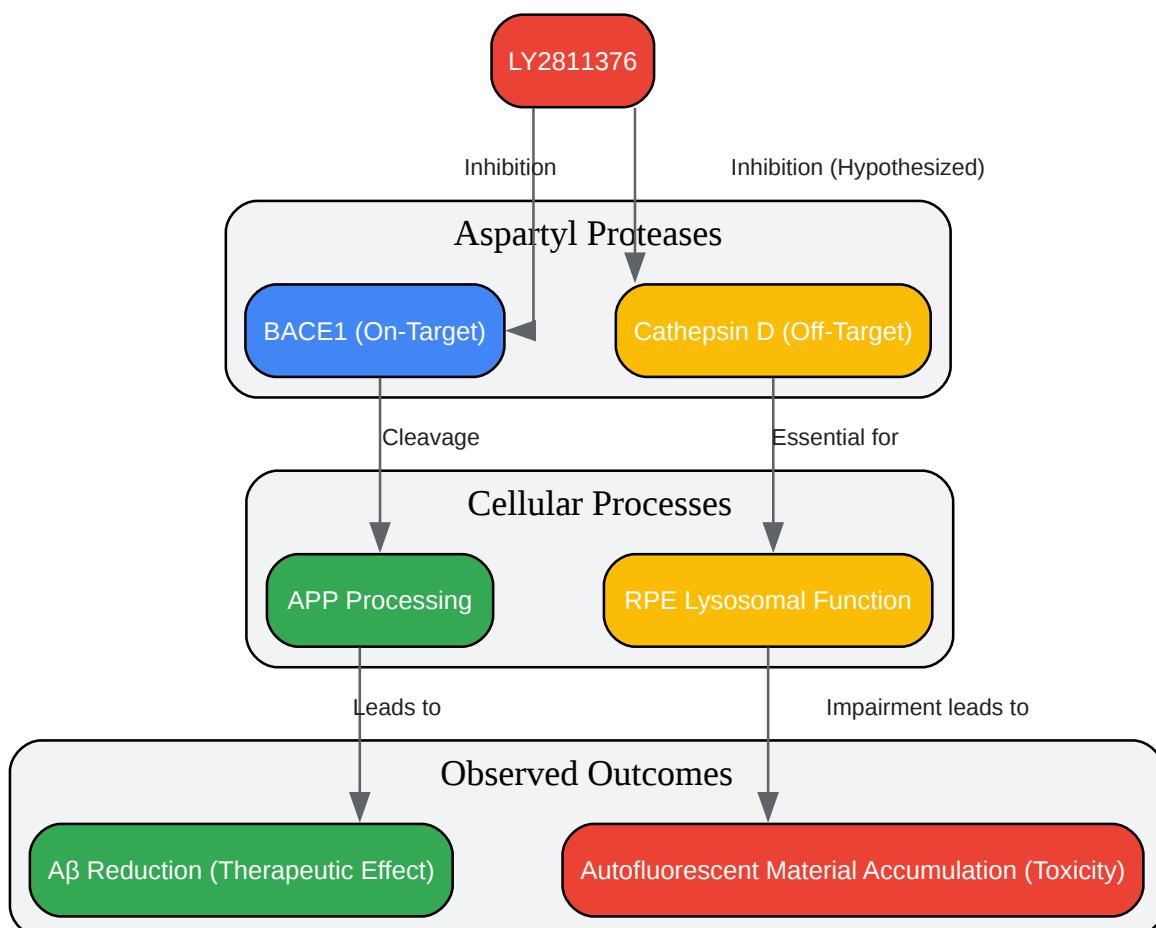
- For the detection of autofluorescence, slides are observed with epifluorescent illumination (e.g., Leica cube I3: excitation, 450–490 nm bandpass; emission barrier filter, 515 nm long pass).[1]

Visualizations



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Caption: Experimental workflow for the 3-month rat toxicology study of **LY2811376**.



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Caption: Hypothesized on-target and off-target signaling pathways of **LY2811376**.

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